High Potency and Balanced Selectivity for PI3Kδ Over Other Class I Isoforms
FD223 demonstrates high potency for PI3Kδ with an IC50 of 1 nM, which is lower (more potent) than the first-in-class inhibitor Idelalisib (IC50 = 2.5 nM). It also exhibits a balanced selectivity profile over other Class I PI3K isoforms, with IC50 values of 51 nM (α), 29 nM (β), and 37 nM (γ), representing 29- to 51-fold selectivity . In contrast, Idelalisib shows a wider, more variable selectivity window (40- to 300-fold) .
| Evidence Dimension | In vitro potency and isoform selectivity |
|---|---|
| Target Compound Data | PI3Kδ IC50 = 1 nM; PI3Kα IC50 = 51 nM; PI3Kβ IC50 = 29 nM; PI3Kγ IC50 = 37 nM |
| Comparator Or Baseline | Idelalisib: PI3Kδ IC50 = 2.5 nM; PI3Kα IC50 = 820 nM; PI3Kβ IC50 = 565 nM; PI3Kγ IC50 = 89 nM |
| Quantified Difference | FD223 is 2.5x more potent against PI3Kδ than Idelalisib. FD223 has a narrower selectivity window (29-51x vs. 40-300x) suggesting a potentially different pharmacological profile. |
| Conditions | Cell-free kinase assays |
Why This Matters
The higher potency against the primary target combined with a balanced selectivity profile may offer a distinct therapeutic window and reduced risk of certain off-target effects compared to Idelalisib.
